4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a useful research compound. Its molecular formula is C14H11N5O2S and its molecular weight is 313.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1,3-benzodioxol-5-ylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol is 313.06334578 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Applications
Analgesic and Antioxidant Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives, including pyrazole moieties, have been synthesized and shown to possess significant analgesic and antioxidant properties (Karrouchi et al., 2016).
Antimicrobial Activity : Various triazole derivatives have demonstrated antimicrobial activity, including action against both bacterial and fungal pathogens. This suggests potential for these compounds in treating infections (Bayrak et al., 2009).
Anti-Inflammatory Properties : Some triazole derivatives have been synthesized with potential anti-inflammatory activities, indicating their utility in developing new anti-inflammatory agents (Arustamyan et al., 2021).
Antitumor Activity : The synthesis of new triazole derivatives and their evaluation for antitumor activity highlights the compound's potential in cancer treatment. Their effect on DNA methylation and tumor DNA methylation levels indicates a novel approach to cancer therapy (Hovsepyan et al., 2018).
Chemical Properties and Synthesis Techniques
Acidity Constants in Solvent Mixtures : The study of acidity constants of 1,2,4-triazole derivatives in ethanol-water mixtures provides insight into their acid-base behavior, which is critical for understanding their interactions in biological systems (Azimi et al., 2008).
Efficient Synthesis Methods : Research has also focused on efficient synthesis methods for triazole derivatives, including multi-component reactions that offer a broad substrate scope and good yields. Such methods are essential for producing these compounds at scale for further study and potential drug development (Jilloju & Vedula, 2018).
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c22-14-18-17-13(10-6-15-3-4-16-10)19(14)7-9-1-2-11-12(5-9)21-8-20-11/h1-6H,7-8H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUHRBQWBWKTDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=NC=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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